methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
4-[(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl](methoxyimino)methyl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions to form the piperazine derivative.
Methoxyimino Formation: The piperazine derivative is then reacted with methoxyamine to introduce the methoxyimino group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,2,5-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aromatic nitro group.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Products include various oxidized derivatives of the piperazine and aromatic rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include microbial enzymes and cancer cell receptors.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-ethanol: Similar in structure but lacks the oxadiazole ring.
Posaconazole: Shares some structural features but is primarily used as an antifungal agent.
Uniqueness
4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
4-[(E)-C-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-N-methoxycarbonimidoyl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN7O4/c1-25-19-14(12-13(16)18-26-17-12)21-6-4-20(5-7-21)11-3-2-9(22(23)24)8-10(11)15/h2-3,8H,4-7H2,1H3,(H2,16,18)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRDOZXUUNQKC-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=NON=C1N)/N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)
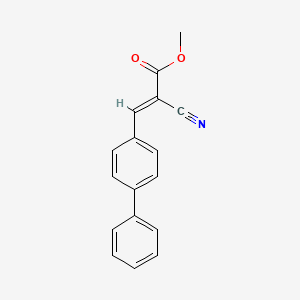
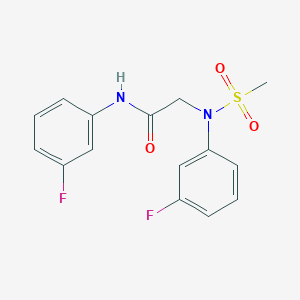
![N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5750083.png)
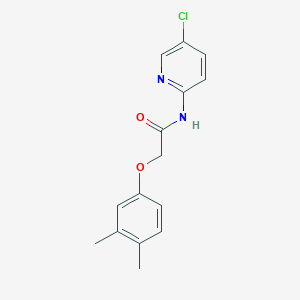
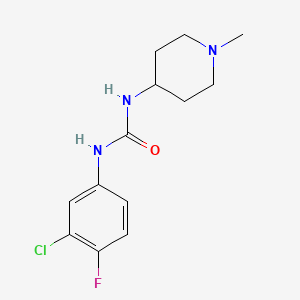
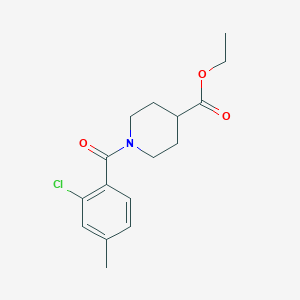
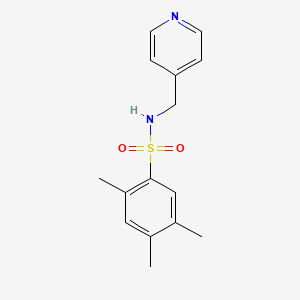
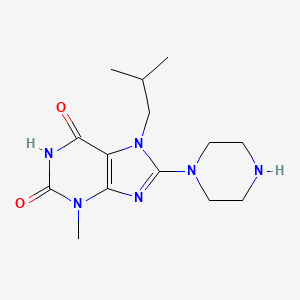
![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
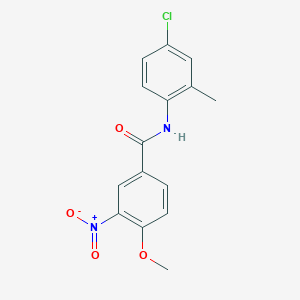
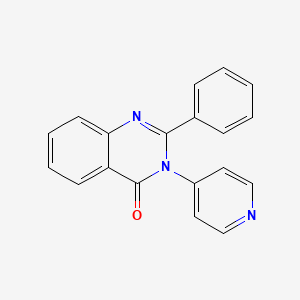
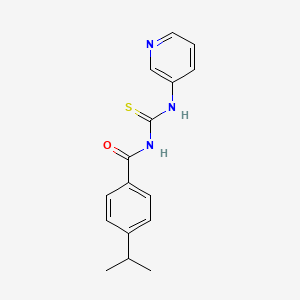
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)
